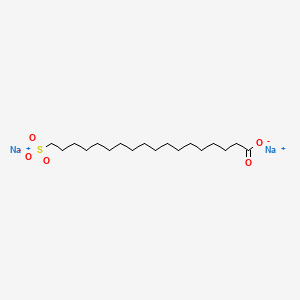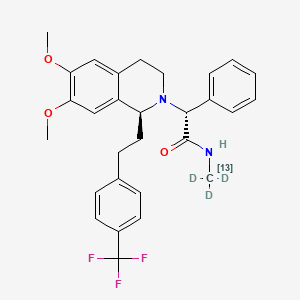
Almorexant-13C-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Almorexant-13C-d3: is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of Almorexant. Almorexant itself is a potent and competitive dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist. The labeling with deuterium and carbon-13 makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Almorexant-13C-d3 involves the incorporation of stable isotopes, deuterium, and carbon-13, into the Almorexant molecule. This process typically requires specialized reagents and conditions to ensure the precise placement of these isotopes. The exact synthetic route may vary, but it generally involves multiple steps of organic synthesis, including the use of labeled precursors and catalysts .
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The production process must adhere to stringent quality control measures to maintain the integrity of the labeled compound .
化学反応の分析
Types of Reactions: Almorexant-13C-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride .
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents involved. For instance, oxidation of this compound might yield hydroxylated derivatives, while reduction could produce deuterated analogs .
科学的研究の応用
Chemistry: In chemistry, Almorexant-13C-d3 is used as a tracer in reaction mechanisms and metabolic studies. The stable isotopes allow for precise tracking of the compound through various chemical processes .
Biology: In biological research, this compound is used to study the interaction of Almorexant with biological systems. This includes understanding its binding affinity and selectivity for orexin receptors .
Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Almorexant. This information is crucial for drug development and therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods. This includes the use of mass spectrometry to quantify the presence of Almorexant in biological samples .
作用機序
Almorexant-13C-d3 exerts its effects by antagonizing the orexin 1 receptor (OX1) and orexin 2 receptor (OX2) These receptors are involved in the regulation of wakefulness and arousalThis mechanism is similar to that of other orexin receptor antagonists .
類似化合物との比較
Suvorexant: Another dual orexin receptor antagonist used to treat insomnia.
Lemborexant: A dual orexin receptor antagonist with a similar mechanism of action.
Daridorexant: A newer orexin receptor antagonist with improved pharmacokinetic properties.
Uniqueness: Almorexant-13C-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
特性
分子式 |
C29H31F3N2O3 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1/i1+1D3 |
InChIキー |
DKMACHNQISHMDN-AXIKUPSYSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
正規SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


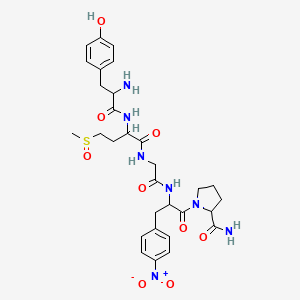

![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)

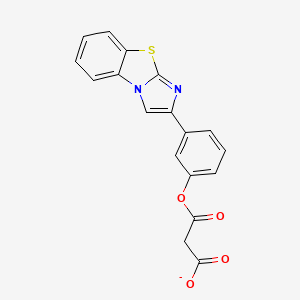
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)
![7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298798.png)
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-12-butan-2-yl-3-(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide](/img/structure/B12298803.png)
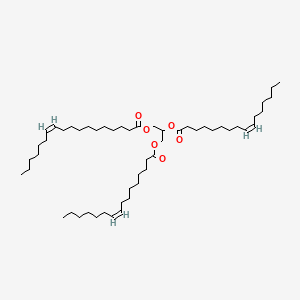
![N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)

![(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)
